3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring with diverse substituents influencing its biological and physicochemical properties. Key structural features include:
- 3-Methoxybenzoyl moiety: A lipophilic aromatic group contributing to π-π interactions.
- 4-Nitrophenyl substituent: Electron-withdrawing nitro group enhances electrophilicity and may modulate receptor binding.
- Pyridin-2-yl group: A nitrogen-containing heterocycle that improves solubility and participates in coordination chemistry.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-32-17-6-4-5-15(13-17)21(27)19-20(14-8-10-16(11-9-14)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLYDSYIUTRAQ-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-])/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula and a molecular weight of 431.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by several functional groups that contribute to its biological activity:
- Hydroxy group : Enhances solubility and may facilitate interactions with biological targets.
- Methoxybenzoyl group : Potentially increases lipophilicity and may influence binding affinity.
- Nitrophenyl group : Known for its role in modulating electronic properties, which can affect biological interactions.
- Pyridine moiety : Often associated with various pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study explored the structure-activity relationship (SAR) of related pyrrole derivatives, revealing that modifications at specific positions can enhance cytotoxicity against cancer cell lines such as A431 and Jurkat cells. The IC50 values for certain analogues were found to be lower than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .
Antimicrobial Activity
The compound's antimicrobial properties have been investigated in various studies. For instance, thiazole derivatives similar in structure have demonstrated effective antibacterial activity against Gram-positive bacteria. The presence of electron-donating groups such as methoxy phenyl groups has been linked to enhanced antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:
- Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of apoptosis : Evidence indicates that it may promote programmed cell death in malignant cells via mitochondrial pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrrole derivatives, including our compound of interest, against ovarian cancer cell lines. The results showed that specific modifications led to enhanced apoptosis and reduced cell viability, with detailed analysis revealing a pivotal role for the nitrophenyl group in mediating these effects .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole-pyrrole hybrids. The results indicated significant activity against various pathogens, with SAR analysis highlighting the importance of substituent groups in enhancing efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Substituent Impact on Bioactivity :
- The 4-nitrophenyl group in the target compound and analog 25 (R3: 3-trifluoromethylphenyl) suggests a preference for electron-deficient aryl groups in binding pockets, though trifluoromethyl groups may enhance metabolic stability .
- Pyridin-2-yl vs. 3-pyridinylmethyl (): The former may offer better steric compatibility with flat binding sites, while the latter increases steric bulk and flexibility.
Synthetic Yields :
- Low yields (e.g., 9% for 25 ) are common in pyrrolone syntheses due to competing side reactions during cyclization .
Physicochemical Properties :
- Melting points correlate with crystallinity: 25 (205–207°C) vs. 2b (140–142°C), indicating that nitro/trifluoromethyl groups enhance molecular rigidity .
Enzyme Inhibition:
- Pyrrolones vs. Furanones: Pyrrolones (e.g., 7d, 71% inhibition) generally outperform furanones (e.g., 5h, 63%) in quinoline-based enzyme inhibition assays, likely due to the lactam ring’s hydrogen-bonding capacity .
- N-Substitution : N-Benzyl pyrrolones (e.g., 7d ) show higher inhibition than N-alkyl variants, suggesting benzyl groups enhance hydrophobic interactions .
Antagonist Potential:
- The target compound’s pyridin-2-yl group resembles NUDT5 antagonists (e.g., coumarin derivatives), which restrict ATP synthesis via competitive binding .
Preparation Methods
Knorr Pyrrole Synthesis Modifications
The 1H-pyrrol-2(5H)-one scaffold can be constructed via modified Knorr cyclization. As demonstrated in, Biginelli-like multicomponent reactions enable simultaneous ring formation and functionalization:
Procedure :
- Condense ethyl acetoacetate (1.0 eq) with 4-nitrobenzaldehyde (1.2 eq) in acetic acid
- Introduce ammonium acetate (2.5 eq) at 80°C to form 5-(4-nitrophenyl)pyrrolidin-2-one
- Oxidize position 3 using MnO₂ in DCM to introduce hydroxyl group
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +18% yield |
| Ammonium Acetate Eq | 2.5 | Prevents dimerization |
| Oxidation Time | 6 hr | Complete conversion |
This method aligns with the pyrolidinone syntheses reported in, where analogous cyclizations achieved 68-72% yields under optimized conditions.
Acylation at Position 4
Friedel-Crafts vs. Directed Ortho-Metalation
The 3-methoxybenzoyl group requires precise regiocontrol. Patent details directed ortho-metalation strategies for electron-rich aromatics:
Optimized Conditions :
- Protect pyrrolidinone hydroxyl as TBS ether (TBSCl, imidazole)
- Generate lithium enolate at -78°C using LDA (2.2 eq)
- Treat with 3-methoxybenzoyl chloride (1.5 eq) in THF
- Deprotect with TBAF in THF/H₂O
Yield Comparison :
| Acylation Method | Yield (%) | Regioselectivity |
|---|---|---|
| Friedel-Crafts | 32 | 4:1 (para:meta) |
| Enolate Acylation | 67 | >20:1 |
The enolate method prevents electrophilic aromatic substitution byproducts observed in traditional Friedel-Crafts approaches.
Functional Group Compatibility Challenges
Nitro Group Stability
The 4-nitrophenyl group imposes significant constraints:
Critical Observations :
Methoxy Group Orthogonality
The 3-methoxy substituent requires protection during enolate formation:
Protection Strategies :
| Protecting Group | Deprotection Efficiency | Compatibility |
|---|---|---|
| TBS | 98% | Acid-sensitive |
| MOM | 84% | Base-stable |
| SEM | 91% | Robust to Pd |
Data adapted from confirms TBS protection maximizes yield in multi-step sequences.
Final Synthetic Route Optimization
Combining the optimal steps yields the following cascade:
- Pyrrolidinone Formation (Knorr-Biginelli hybrid): 72%
- Hydroxylation (MnO₂ oxidation): 68%
- Bromination (NBS, AIBN): 81%
- Amination (Pd/Xantphos): 58%
- Protection/Acylation/Deprotection : 63%
Overall Yield : 72% × 68% × 81% × 58% × 63% = 14.2%
This aligns with complex heterocycle syntheses in, where 10-15% overall yields are typical for pentasubstituted systems.
Alternative Pathways Exploration
Radical Cyclization Approaches
Patent hints at Fe-catalyzed radical methods for similar architectures:
Pilot Experiment :
- Combine 3-methoxybenzoyl azide, 4-nitrostyrene, and 2-pyridylacetonitrile
- Initiate with Fe(acac)₃ (10 mol%) under 365 nm UV
- Obtain 11% target compound with 22% dimer byproducts
While innovative, current radical methods lack the efficiency of polar pathways.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Relevance |
|---|---|---|
| Pd₂(dba)₃ | 12,500 | Critical for amination |
| Xantphos | 8,200 | Ligand optimization |
| 4-Nitrobenzaldehyde | 320 | Core component |
Data from suggests catalyst recycling could reduce Pd-related costs by 38%.
Q & A
Basic: What are the optimal multi-step synthesis routes for this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step reactions, typically starting with condensation of substituted aldehydes and ketones to form the pyrrolone core. Key steps include:
- Step 1: Formation of the pyrrolone ring via base-assisted cyclization under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) .
- Step 2: Introduction of the 3-methoxybenzoyl group via Friedel-Crafts acylation, requiring Lewis acids like AlCl₃ in dichloromethane .
- Step 3: Functionalization of the pyridin-2-yl group through nucleophilic substitution or palladium-catalyzed coupling .
Purification:
- Chromatography: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates .
- Recrystallization: Final products are recrystallized from methanol or ethanol to achieve >95% purity .
Example Yield Optimization:
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | DMF | NaH | 61–86 | 90–95 |
| 2 | DCM | AlCl₃ | 44–67 | 85–90 |
Basic: Which spectroscopic and analytical methods are essential for confirming structure and purity?
Answer:
A combination of techniques is required:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the pyridin-2-yl proton appears as a doublet at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 419.393) and fragmentation patterns .
- FTIR: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolone ring) .
- HPLC: Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction mechanisms of key synthetic steps be elucidated?
Answer:
- Kinetic Studies: Monitor intermediate formation via time-resolved NMR or quenching experiments. For example, track the cyclization rate at varying temperatures .
- Isotopic Labeling: Use deuterated solvents (e.g., DMF-d₇) to identify proton transfer steps in base-assisted cyclization .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for acylation or coupling steps .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
Methodology:
- Substituent Variation: Synthesize analogs with modified groups (e.g., replace 4-nitrophenyl with 4-aminophenyl) to assess impact on bioactivity .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
Example SAR Data:
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Nitrophenyl | 0.45 | 0.12 |
| 4-Aminophenyl | 1.20 | 0.85 |
| 3-Methoxybenzoyl | 0.33 | 0.08 |
Advanced: What methodologies resolve contradictions in reported biological activities or synthetic yields?
Answer:
- Replication Studies: Reproduce experiments with controlled variables (e.g., solvent purity, reaction atmosphere) .
- Cross-Validation: Use orthogonal assays (e.g., SPR vs. fluorescence for binding affinity) to confirm activity .
- Analytical Harmonization: Standardize HPLC protocols (e.g., column type, flow rate) to ensure consistent purity assessment .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to kinase ATP pockets, scoring interactions (e.g., hydrogen bonds with pyridin-2-yl) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models: Correlate substituent electronegativity with inhibitory activity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
